1-(4-chlorobenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine
Description
1-(4-chlorobenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and a 3-phenyl-1,2,4-oxadiazol-5-yl group
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-16-8-10-17(11-9-16)27(24,25)23-12-4-7-15(13-23)19-21-18(22-26-19)14-5-2-1-3-6-14/h1-3,5-6,8-11,15H,4,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIOOWHVTJDTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.
Sulfonylation of the piperidine ring: The piperidine ring can be sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling of the two moieties: The final step involves coupling the 1,2,4-oxadiazole moiety with the sulfonylated piperidine under appropriate conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group, leading to different products.
Substitution: The chlorobenzene moiety might undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to 1-(4-chlorobenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine demonstrate promising results against HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 29 |
| MCF-7 | 73 |
These values suggest that the compound could be a potential candidate for further development in cancer therapeutics .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Antioxidant Activity
The presence of methoxy groups in related compounds enhances their antioxidant properties. Studies have demonstrated that these compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related cellular damage. The proposed mechanism involves interaction with cellular targets such as enzymes implicated in proliferation and apoptosis pathways .
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several derivatives of piperidine bearing oxadiazole groups and evaluated their anticancer properties. The synthesized compounds exhibited varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications could enhance their efficacy .
Case Study 2: Structure-Activity Relationship Studies
A comprehensive study on structure-activity relationships (SAR) revealed that increasing lipophilicity through additional phenyl or methoxy substitutions led to improved membrane permeability and cytotoxicity against cancer cells. This finding underscores the importance of molecular modifications in optimizing therapeutic agents derived from this compound .
Conclusion and Future Directions
The compound this compound shows considerable promise in various scientific research applications, particularly in anticancer therapy and antibacterial treatments. Ongoing research aims to refine its synthesis to enhance bioactivity while minimizing toxicity. Future studies will likely focus on elucidating its mechanisms of action at the molecular level and exploring its potential in clinical settings.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylbenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine
- 1-(4-chlorobenzenesulfonyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine
Uniqueness
1-(4-chlorobenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the 4-chlorobenzenesulfonyl group might enhance its stability and reactivity, while the 1,2,4-oxadiazole ring could contribute to its biological activity.
Biological Activity
1-(4-chlorobenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and a 1,2,4-oxadiazole moiety. The presence of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN3O3S |
| Molecular Weight | 373.87 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
- The compound has shown significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can enhance cholinergic activity, which is beneficial in conditions like Alzheimer's disease .
2. Antibacterial Activity
- Studies have indicated that derivatives containing the oxadiazole ring exhibit broad-spectrum antibacterial properties. The compound's structure allows it to interact with bacterial cell membranes or essential metabolic pathways .
3. Anticancer Properties
- Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways such as JNK (c-Jun N-terminal kinase) pathways. This mechanism is crucial for developing new anticancer therapies .
Case Studies
- Antibacterial Efficacy
- Enzyme Inhibition
- Anticancer Activity
Q & A
Basic: What are the key synthetic strategies for preparing 1-(4-chlorobenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under acidic or thermal conditions .
- Step 2 : Functionalization of the piperidine ring, often through sulfonylation using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3 : Coupling the oxadiazole and sulfonylated piperidine moieties via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Critical reagents: Amidoximes, 4-chlorobenzenesulfonyl chloride, and catalysts like Pd(PPh₃)₄.
Advanced: How can researchers optimize regioselectivity during oxadiazole ring formation to minimize by-products?
Regioselectivity challenges arise due to competing pathways in oxadiazole synthesis. Methodological solutions include:
- Microwave-assisted synthesis : Reduces reaction time and improves yield by 15–20% compared to conventional heating .
- Catalytic control : Use of ZnCl₂ or H₂O₂ to favor 1,2,4-oxadiazole over 1,3,4-isomers .
- Computational modeling : DFT calculations predict thermodynamic stability of intermediates, guiding solvent selection (e.g., DMF for polar transition states) .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group at C1 of piperidine, oxadiazole at C3) .
- HPLC-MS : Validates purity (>95%) and detects residual solvents (e.g., DMF) using C18 columns and acetonitrile/water gradients .
- X-ray crystallography : Resolves stereochemical ambiguities; the piperidine ring adopts a chair conformation with dihedral angles <5° between substituents .
Advanced: How do steric and electronic effects of the 4-chlorobenzenesulfonyl group influence biological activity?
The sulfonyl group enhances metabolic stability and target binding affinity through:
- Electron-withdrawing effects : Stabilize the sulfonamide linkage against hydrolysis in vivo .
- Steric hindrance : The 4-chloro substituent directs the molecule into hydrophobic pockets of enzymes (e.g., carbonic anhydrase IX) .
Comparative data: Analogues with unsubstituted benzenesulfonyl groups show 30–50% lower inhibitory activity in enzyme assays .
Basic: What in vitro models are suitable for initial biological screening of this compound?
- Enzyme inhibition assays : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) due to structural similarity to known inhibitors .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, A549) to assess antiproliferative effects at IC₅₀ values <10 µM .
- Membrane permeability : Caco-2 cell monolayers predict oral bioavailability (Papp >1 × 10⁻⁶ cm/s) .
Advanced: How can researchers address contradictory results in receptor binding studies (e.g., GPCR vs. kinase targets)?
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies:
- Orthogonal assays : Combine radioligand binding (GPCR) with kinase profiling panels (e.g., Eurofins KinaseScan) .
- Structure-activity relationship (SAR) mapping : Modify the phenyl-oxadiazole moiety to isolate target-specific interactions .
- Molecular dynamics simulations : Identify key binding residues (e.g., Lys158 in kinase ATP pockets) to rationalize selectivity .
Basic: What safety considerations are critical when handling this compound?
- Toxicity : LD₅₀ >500 mg/kg in rodents, but sulfonamide derivatives may cause hypersensitivity .
- Environmental hazards : Avoid aqueous discharge due to potential bioaccumulation (logP ~3.5) .
- Storage : Stable at −20°C under argon; degradation observed at >40°C (HPLC monitoring advised) .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Tools like SwissADME estimate absorption (TPSA <90 Ų) and CYP450 inhibition risks .
- Molecular docking : Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., His64 in carbonic anhydrase) .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes for substituent modifications (e.g., replacing Cl with CF₃) .
Basic: What are the common degradation pathways under accelerated stability testing?
- Hydrolysis : Sulfonamide bond cleavage at pH <3 or >9 .
- Oxidation : Oxadiazole ring degradation in the presence of ROS (e.g., H₂O₂) .
- Photolysis : UV light induces piperidine ring deformation (protect with amber glass) .
Advanced: What strategies resolve low solubility (<mg/mL) in aqueous buffers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
